3-[(3-piperidinylmethoxy)methyl]Pyridine
Description
3-[(3-Piperidinylmethoxy)methyl]pyridine is a heterocyclic compound featuring a pyridine core substituted with a piperidinylmethoxy group. This structural motif is critical for its role as a potent, non-covalent inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme overexpressed in cancers such as leukemia and neuroblastoma . The compound exhibits Ki values as low as 29 nM against LSD1, with >160-fold selectivity over monoamine oxidases (MAO-A/B), making it a promising therapeutic candidate .
Key structural features include:
Properties
IUPAC Name |
3-(piperidin-3-ylmethoxymethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-11(7-13-5-1)9-15-10-12-4-2-6-14-8-12/h1,3,5,7,12,14H,2,4,6,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSBIGCFZPHHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key differences between 3-[(3-piperidinylmethoxy)methyl]pyridine and related compounds:
Notes:
- Compound 1 : Lacks the piperidinylmethoxy group, resulting in 250-fold lower LSD1 inhibitory activity (IC50 = 15.7 µM vs. 62 nM for compound 2) and poor selectivity .
- ABT-089: Shares a pyridine-pyrrolidinylmethoxy scaffold but targets neuronal nicotinic receptors (α4β2 nAChR) instead of LSD1, illustrating how minor substituent changes (pyrrolidine vs. piperidine) alter target specificity .
- Compound 43 : Replacing the -O- linker with -NH- reduces LSD1 inhibition (Ki = 1.2 µM vs. 29 nM for optimized derivatives), highlighting the critical role of the methoxy group .
Structure-Activity Relationship (SAR) Insights
- Piperidine vs. Pyrrolidine : The six-membered piperidine ring in this compound provides optimal spatial arrangement for Asp555 binding, whereas pyrrolidine (five-membered) in ABT-089 disrupts this interaction .
- Linker Modifications : The -O- linkage in the methoxy group is essential; replacing it with -NH- (compound 43) or removing it (compound 1) drastically reduces potency .
- Substituent Optimization: Adding hydrophobic groups (e.g., 4-cyanophenyl) to the pyridine core enhances binding to LSD1's hydrophobic pockets, as seen in compound 17 (Ki = 0.8 nM) .
Selectivity and Mechanism
- Selectivity Over MAOs : The piperidinylmethoxy group minimizes off-target effects on MAO-A/B, unlike cyclopropylamine-based inhibitors (e.g., compound 1), which show cross-reactivity .
- Competitive Inhibition : Enzyme kinetics confirm that this compound derivatives compete with the dimethylated H3K4 peptide substrate for LSD1 binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

